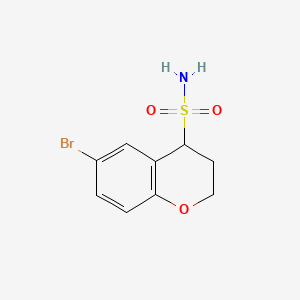![molecular formula C10H12ClNO2 B6604800 5-[(1S)-1-aminoethyl]-1,3-dihydro-2-benzofuran-1-one hydrochloride CAS No. 2137101-76-7](/img/structure/B6604800.png)
5-[(1S)-1-aminoethyl]-1,3-dihydro-2-benzofuran-1-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(1S)-1-aminoethyl]-1,3-dihydro-2-benzofuran-1-one hydrochloride is a unique organic compound characterized by its benzofuran core structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-[(1S)-1-aminoethyl]-1,3-dihydro-2-benzofuran-1-one hydrochloride typically involves the condensation of benzofuran derivatives with suitable amine sources. The reaction conditions often require mild to moderate temperatures and an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods: On an industrial scale, the compound is produced via multi-step synthetic processes, optimizing yield and purity. The process usually incorporates chromatography techniques for the purification of intermediate and final products.
Chemical Reactions Analysis
Types of Reactions: This compound undergoes various chemical reactions including oxidation, reduction, and substitution reactions. The benzofuran ring often plays a significant role in the compound's reactivity.
Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions might involve halogenating agents under specific conditions.
Major Products Formed: The primary products of these reactions are derivatives of the original compound, often modified at the amino or benzofuran moiety.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a precursor in synthesizing complex molecules. It's valued for its unique structure which can be modified to create diverse chemical entities.
Biology: In biological research, it serves as a probe to study enzymatic functions and biological pathways, particularly those involving oxidative stress and neuroprotection.
Medicine: Medically, it's investigated for its potential as a therapeutic agent. It exhibits properties that may be beneficial in treating neurodegenerative diseases due to its antioxidant capabilities.
Industry: In the industrial realm, it’s utilized in developing advanced materials, especially those requiring stable organic frameworks.
Mechanism of Action
The compound exerts its effects primarily through interactions with specific molecular targets, such as enzymes involved in oxidative processes. By inhibiting or activating these enzymes, it can modulate biological pathways, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Comparison with Other Compounds: Similar compounds include benzofuran derivatives and other aminoethyl-substituted heterocycles. What sets 5-[(1S)-1-aminoethyl]-1,3-dihydro-2-benzofuran-1-one hydrochloride apart is its specific substitution pattern and unique combination of properties.
Similar Compounds: Examples include 2-amino-3-benzofurancarboxylic acid and 5-amino-2-benzofuran-1-one. While these compounds share structural similarities, their reactivity and applications can differ significantly.
Properties
IUPAC Name |
5-[(1S)-1-aminoethyl]-3H-2-benzofuran-1-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2.ClH/c1-6(11)7-2-3-9-8(4-7)5-13-10(9)12;/h2-4,6H,5,11H2,1H3;1H/t6-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFLXIBFEGKZAND-RGMNGODLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)C(=O)OC2)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC2=C(C=C1)C(=O)OC2)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl[2-(quinolin-2-yl)ethyl]amine dihydrochloride](/img/structure/B6604735.png)

![methyl[2-(quinolin-4-yl)ethyl]amine dihydrochloride](/img/structure/B6604744.png)

![2-[4-(2,2,2-trifluoroethyl)-1,3-thiazol-2-yl]ethan-1-amine](/img/structure/B6604758.png)
![1-[1-(pyrrolidin-2-yl)ethyl]-1H-pyrazole dihydrochloride](/img/structure/B6604760.png)
![7-phenyl-2lambda6-thia-3-azabicyclo[3.2.0]heptane-2,2-dione](/img/structure/B6604764.png)
![3-chloro-8-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride](/img/structure/B6604771.png)
![(1R,2S,6R,7S)-9-benzyl-4lambda6-thia-9-azatricyclo[5.3.0.0,2,6]decane-4,4-dione](/img/structure/B6604774.png)


![4-(carbamoylmethoxy)-N-[(furan-2-yl)methyl]-3-hydroxy-N-[(4-hydroxyphenyl)methyl]benzamide](/img/structure/B6604784.png)
![(1S,5R,7R)-7-phenyl-3-[(1R)-1-phenylethyl]-3-azabicyclo[3.2.0]heptan-2-one](/img/structure/B6604792.png)
